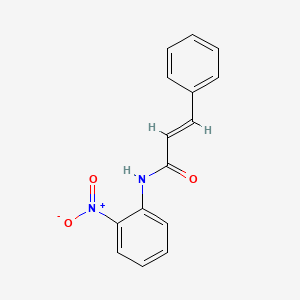![molecular formula C26H20N6O13S2 B11555025 4,4'-oxybis[N-(2,4-dinitrophenyl)-N-methylbenzenesulfonamide]](/img/structure/B11555025.png)
4,4'-oxybis[N-(2,4-dinitrophenyl)-N-methylbenzenesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by multiple nitro groups, sulfonamide groups, and phenoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of benzene derivatives to introduce nitro groups. Subsequent steps involve sulfonation and coupling reactions to form the sulfonamide and phenoxy linkages. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides or phenoxy derivatives.
Scientific Research Applications
N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The nitro groups may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye production.
Methylaervine: A β-carboline alkaloid with antifungal activity.
Uniqueness
N-(2,4-DINITROPHENYL)-4-{4-[(2,4-DINITROPHENYL)(METHYL)SULFAMOYL]PHENOXY}-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of nitro, sulfonamide, and phenoxy groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds like dichloroaniline or methylaervine.
Properties
Molecular Formula |
C26H20N6O13S2 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-4-[4-[(2,4-dinitrophenyl)-methylsulfamoyl]phenoxy]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H20N6O13S2/c1-27(23-13-3-17(29(33)34)15-25(23)31(37)38)46(41,42)21-9-5-19(6-10-21)45-20-7-11-22(12-8-20)47(43,44)28(2)24-14-4-18(30(35)36)16-26(24)32(39)40/h3-16H,1-2H3 |
InChI Key |
VNLPZKZCURRZBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N(C)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-[3-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11554948.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B11554954.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11554956.png)
![4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11554968.png)
![2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554976.png)
![2-nitro-4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11554979.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554980.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11555001.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B11555006.png)
![4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11555007.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11555015.png)

![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11555041.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11555042.png)
